molecular formula C6H6N2O5S B3142796 N-Hydroxy-4-nitrobenzene-1-sulfonamide CAS No. 51221-38-6

N-Hydroxy-4-nitrobenzene-1-sulfonamide

Cat. No.: B3142796
CAS No.: 51221-38-6
M. Wt: 218.19 g/mol
InChI Key: UYGXLIUFUDWVHR-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfonyl group attached to an amine, is a cornerstone of modern medicinal chemistry. sigmaaldrich.com Since their discovery, sulfonamides have been developed into a vast class of drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sigmaaldrich.com The synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine, which allows for the creation of a diverse library of derivatives. mdpi.com

The 4-nitrobenzenesulfonamide (B188996) scaffold, in particular, has been utilized in various research contexts. For instance, derivatives of 4-nitrobenzenesulfonyl chloride have been synthesized and evaluated for their antimicrobial activities. nih.gov Furthermore, the nitro group itself is a common feature in pharmacologically active molecules, and its influence on the electronic properties of the sulfonamide can be significant. The study of various N-substituted nitrobenzenesulfonamide derivatives has provided insights into how molecular geometry and intermolecular interactions can be affected by the position of the nitro group on the benzene (B151609) ring. mdpi.com

Significance of the N-Hydroxysulfonamide Functional Group

The N-hydroxysulfonamide group (R-SO₂-NHOH) is a key structural feature that imparts specific and significant chemical properties to a molecule, making it an area of active academic investigation. A primary focus of this research has been on the potential of N-hydroxysulfonamides to act as donors of nitroxyl (B88944) (HNO). nih.gov

Nitroxyl is a highly reactive and transient species with unique pharmacological effects, distinct from its redox sibling, nitric oxide (NO). nih.gov HNO has shown potential as a therapeutic agent for conditions such as heart failure. google.com However, its inherent instability necessitates the use of donor molecules, or "prodrugs," that can release it under specific conditions. nih.gov

Research has demonstrated that N-hydroxysulfonamides can serve as such donors. nih.govscilit.com The release of HNO from these compounds can often be triggered by specific conditions, such as changes in pH. nih.gov However, for many N-hydroxysulfonamides, significant HNO release occurs at basic pH, which can limit their utility under physiological conditions. nih.gov This has led to the development of modified N-hydroxysulfonamide derivatives where the rate of HNO release can be modulated by altering the functional groups on the molecule. google.com

Recent studies have also explored the use of photolabile protecting groups on N-hydroxysulfonamides, creating "caged" compounds that can release HNO upon exposure to light. This approach offers precise spatial and temporal control over HNO release, which is a valuable tool for studying its biological effects. The efficiency of HNO release versus other decomposition pathways can be influenced by the specific structure of the N-hydroxysulfonamide and the nature of the photolabile group.

Furthermore, N-hydroxysulfonamides have been investigated for their reactivity in other chemical transformations. For example, they can be used as sulfenylating agents for the functionalization of aromatic compounds. rsc.org This reactivity highlights the versatility of the N-hydroxysulfonamide functional group in synthetic organic chemistry.

Properties

IUPAC Name

N-hydroxy-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-3-1-5(2-4-6)8(10)11/h1-4,7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXLIUFUDWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hydroxy 4 Nitrobenzene 1 Sulfonamide and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing N-hydroxysulfonamides remain foundational in organic chemistry, primarily relying on the reaction of sulfonyl chlorides with hydroxylamine (B1172632) derivatives and various S-N bond coupling techniques.

Approaches from 4-Nitrobenzenesulfonyl Chloride

The most direct and widely utilized method for preparing N-Hydroxy-4-nitrobenzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with hydroxylamine. chemicalbook.com This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The process typically involves reacting 4-nitrobenzenesulfonyl chloride, an important organic synthesis intermediate, with a salt of hydroxylamine, such as hydroxylamine hydrochloride, in the presence of a base. chemicalbook.comsigmaaldrich.com The base, often sodium carbonate or an organic amine like triethylamine, is essential for neutralizing the hydrochloric acid generated during the reaction, driving it to completion. mdpi.com

This approach has been successfully applied to the synthesis of various sulfonamide derivatives. For instance, a similar strategy is used to prepare ({4-nitrophenyl}sulfonyl)tryptophan, where 4-nitrobenzenesulfonyl chloride reacts with L-tryptophan. nih.gov The reaction's reliability and the commercial availability of the starting materials make it a preferred route. chemicalbook.comgoogle.com

Table 1: Representative Synthesis based on the Schotten-Baumann Reaction Condition

Reactant 1Reactant 2Base/SolventProductFindingCitation
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideTriethylamine / DichloromethaneN-(3-chlorophenethyl)-4-nitrobenzamideProvides a facile and rapid method for synthesizing amide bonds. mdpi.com
L-tryptophan4-nitrobenzenesulfonylchlorideNot specified / Methanol({4-nitrophenyl}sulfonyl)tryptophanAn indirect method that avoids contamination of the product, negating the need for purification. nih.gov

S-N Bond Coupling Reactions

The formation of the sulfur-nitrogen (S-N) bond is the key step in the synthesis of all sulfonamides. organic-chemistry.org Beyond the classical approach with sulfonyl chlorides and amines, modern cross-coupling strategies have expanded the toolkit for creating these connections. While direct analogues for this compound are specific, broader S-N coupling methodologies for related structures highlight the field's evolution.

Copper-catalyzed coupling reactions, for example, can form sulfenamides from diaryl disulfides and alkyl amines. organic-chemistry.org More advanced methods involve palladium catalysis, which enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines. acs.org These reactions tolerate a wide range of functional groups that would be incompatible with traditional methods relying on highly reactive organometallic reagents. acs.org Such catalytic systems demonstrate the potential for creating diverse sulfonamide and sulfinamide libraries under mild conditions. acs.org

Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have introduced novel methods for sulfonamide formation that offer improved efficiency, sustainability, and functional group tolerance. These strategies include photochemical, electrochemical, and oxidative cleavage reactions.

Photochemical and Electron Donor-Acceptor (EDA) Complex Mediated Syntheses

Visible-light-mediated synthesis has emerged as a powerful, green alternative to traditional methods. A notable development is the synthesis of sulfonamides via an electron donor-acceptor (EDA) complex. researchgate.net This method involves the formation of an EDA complex between an electron-rich amine and an electron-deficient sulfonyl chloride. researchgate.net The complex can be activated by visible light, triggering the reaction to form the sulfonamide in high yields at room temperature without the need for a photocatalyst, transition metal, or base. researchgate.net This approach is characterized by its operational simplicity and excellent atom economy. researchgate.net

Additionally, photochemical strategies are employed in the context of N-hydroxysulfonamide analogues, particularly in the development of "photocaged" compounds. researchgate.netmdpi.com These are photoactive N-hydroxysulfonamides that are stable until irradiated with light of a specific wavelength, which causes cleavage and release of a desired molecule. mdpi.comnih.govresearchgate.net The synthesis of these complex analogues demonstrates the sophisticated application of photochemical principles to this class of compounds. researchgate.net

Table 2: Findings from Visible-Light-Triggered Sulfonamide Synthesis via EDA Complex

FeatureDescriptionCitation
Mechanism Formation of an electron donor-acceptor (EDA) complex between an amine (donor) and a sulfonyl chloride (acceptor). researchgate.net
Activation The EDA complex is triggered by visible light, initiating a radical-based reaction. researchgate.net
Conditions Room temperature, base-free, and photocatalyst-free. researchgate.net
Solvent Can be performed in green solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF). researchgate.net
Advantages High yields, excellent functional group compatibility, and high atom economy. researchgate.net

Electrochemical Approaches to Sulfonamide Formation

Electrochemical synthesis offers a unique and highly controllable method for mediating chemical reactions. In the context of sulfonamides, electrochemistry has been effectively used for the selective cleavage of sulfonimides to generate sulfonamides. nih.gov In this approach, a sulfonimide containing two sulfonyl groups on a single nitrogen atom can be selectively cleaved under reductive electrochemical conditions. nih.gov For example, a nosyl (4-nitrobenzenesulfonyl) group can be selectively removed from a sulfonimide at a specific cathodic potential, yielding the corresponding sulfonamide with high chemoselectivity and in high yields. nih.gov This method is advantageous as it avoids harsh chemical reagents and undesired cleavage of other bonds within the molecule. nih.gov

Furthermore, electrochemistry presents a sustainable route for producing key reagents. The electrochemical synthesis of hydroxylamine from nitrogen-containing precursors like nitrate (B79036) or nitric oxide is an area of active research, promising a greener alternative to conventional production methods. nih.gov

Table 3: Summary of Electrochemical Cleavage of Nosylimides to Sulfonamides

FeatureDescriptionCitation
Process Selective reductive cleavage of a nosyl group from a sulfonimide. nih.gov
Apparatus Simple undivided electrochemical cell. nih.gov
Selectivity Highly chemoselective; other sulfonyl groups or sensitive functionalities are not affected. nih.gov
Yield High yields of the desired sulfonamide product. nih.gov
Application Useful for deprotection strategies in complex molecule synthesis. nih.gov

Oxidative Cleavage Reactions for Sulfonamide Synthesis

Oxidative cleavage reactions provide unconventional pathways to sulfonamides by forming the S-N bond through the cleavage of other bonds, such as C-N or S-N. A copper-catalyzed coupling of sulfonyl chlorides with tertiary amines proceeds via the oxidative cleavage of a C-N bond in the amine. rsc.org This strategy allows for the use of readily available tertiary amines as the nitrogen source for the sulfonamide product. rsc.org

Another innovative approach involves the oxidative cleavage of the S-N bond within an N-hydroxy sulfonamide itself to create a different sulfonamide. rsc.org Using an iodine-tert-butyl hydroperoxide (TBHP) system, N-hydroxy sulfonamides can react with various amines to furnish new aryl sulfonamides in moderate to good yields. rsc.org This metal-free method is notable for its use of cost-effective reagents and an environmentally friendly solvent, highlighting the versatility of the N-hydroxysulfonamide functional group as a synthetic intermediate. rsc.org

Influence of Substituents on Synthetic Yields and Selectivity

The synthesis of N-hydroxy-arylsulfonamides, including the target compound this compound, is fundamentally a nucleophilic substitution reaction. Typically, this involves the reaction of a substituted arylsulfonyl chloride with hydroxylamine or a protected form thereof. The electronic properties of the substituents on the aromatic ring of the arylsulfonyl chloride play a significant role in determining the reactivity of the starting materials and, consequently, the yield and selectivity of the reaction.

In principle, the key step is the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic sulfur atom of the arylsulfonyl chloride. The electrophilicity of this sulfur atom is modulated by the substituents on the aryl ring.

Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂) present in the parent compound, are expected to increase the electrophilicity of the sulfonyl sulfur. This is due to their ability to pull electron density away from the reaction center, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to higher reaction rates and potentially higher yields, assuming side reactions are controlled.

Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, have the opposite effect. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the sulfonyl sulfur. This can lead to slower reaction rates and may require more forcing conditions to achieve comparable yields to their electron-deficient counterparts.

Detailed Research Findings from Analogous Syntheses

Research into the synthesis of various arylsulfonamide derivatives demonstrates a general tolerance for a wide range of substituents on the arylsulfonyl moiety. Both electron-donating and electron-withdrawing groups have been successfully incorporated, often leading to moderate to good yields of the desired sulfonamides.

One study on the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes noted that no significant electronic effect was observed on the reaction's success. Both electron-donating and electron-withdrawing groups on the aryl ring allowed the reaction to proceed smoothly, affording the products in good yields. mdpi.com This suggests that for certain transformations involving N-arylsulfonyl hydroxylamines, the inherent reactivity of the functional group is sufficient to overcome the electronic influence of the substituents.

In a different synthetic context, the synthesis of various substituted arylsulfonamides from the corresponding sulfonyl chlorides and amines has been reported with specific yields. While not a direct synthesis of N-hydroxy-arylsulfonamides, the data illustrates the impact of substituents on the formation of the sulfonamide bond. For instance, the synthesis of (R)-2-((4-bromophenyl)sulfonamido)-2-(1-(tert-butoxycarbonyl) piperidin-4-yl)acetic acid was achieved with a yield of 81%. nih.gov In the same study, a more complex sulfonyl chloride was used to produce 5-((tert-butoxycarbonyl)amino)-2-((4-((2-chloro-4-fluorobenzyl)oxy)phenyl)sulfonamido)-3-methylpentanoic acid and (R)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-((4-((2-chloro-4-fluorobenzyl)oxy) phenyl)sulfonamido)acetic acid with yields of 79% and 73%, respectively. nih.gov Another example is the synthesis of a product from methyl 1-Boc-4-aminopiperidine-4-carboxylate and a sulfonyl chloride, which proceeded with an 84% yield. nih.gov

The following interactive data table summarizes the yields obtained in the synthesis of various substituted arylsulfonamides, providing a qualitative understanding of how different substitution patterns can influence the outcome of the sulfonamide bond formation.

Table 1: Synthetic Yields of Various Substituted Arylsulfonamides

Arylsulfonyl Moiety/Starting AmineProductYield (%)
4-Bromophenylsulfonyl chloride(R)-2-((4-Bromophenyl)sulfonamido)-2-(1-(tert-butoxycarbonyl) piperidin-4-yl)acetic acid81
4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)sulfonyl chloride5-((tert-Butoxycarbonyl)amino)-2-((4-((2-chloro-4-fluorobenzyl)oxy)phenyl)sulfonamido)-3-methylpentanoic acid79
4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)sulfonyl chloride(R)-2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-((4-((2-chloro-4-fluorobenzyl)oxy) phenyl)sulfonamido)acetic acid73
4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)sulfonyl chlorideProduct with methyl 1-Boc-4-aminopiperidine-4-carboxylate84

This data is based on the synthesis of related arylsulfonamides and not this compound itself. The yields are for the specific reactions reported in the cited literature. nih.gov

In the context of selectivity, substituents can also influence the potential for side reactions. For instance, in the synthesis of N-hydroxyindoles from substituted 2-nitrostyrenes, a related but distinct reaction, the nature and position of substituents on the aromatic ring were found to be critical. Methoxy-substituted substrates at the 3- and 6-positions failed to yield any isolable product, whereas those substituted at the 4- or 5-positions provided the desired N-hydroxyindoles in fair to moderate yields. nih.gov This highlights that steric hindrance and the specific electronic environment created by the substituents can significantly impact the reaction pathway and selectivity, either favoring the desired product or leading to decomposition or alternative reactions.

Molecular Structure, Spectroscopic Characterization, and Computational Analysis of N Hydroxy 4 Nitrobenzene 1 Sulfonamide

Structural Elucidation Techniques

The precise molecular structure of N-Hydroxy-4-nitrobenzene-1-sulfonamide and its analogues is determined using a suite of sophisticated analytical methods. These techniques provide detailed information on connectivity, functional groups, and three-dimensional arrangement in the solid state.

Advanced Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of molecular structures. For sulfonamide derivatives, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. In related 4-nitrobenzenesulfonamide (B188996) compounds, the aromatic protons of the 4-nitrophenyl moiety typically appear as downfield signals in the ¹H NMR spectrum, generally in the range of 7.70 to 8.10 ppm. nih.govrsc.orgchemicalbook.com The protons of the sulfonamide group itself (SO₂NH) can exhibit a singlet peak between 8.78 and 10.15 ppm, although the chemical shift of N-H protons can be highly dependent on the solvent and environment. nih.govrsc.org In ¹³C NMR spectra of para-substituted nitrobenzene (B124822) rings, carbon signals are observed at higher downfield shifts, often between 135 and 145 ppm, due to the electronic effects of the nitro and sulfonyl groups. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the characteristic functional groups. The most prominent vibrational bands for sulfonamides include the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the ranges of 1310–1330 cm⁻¹ and 1143–1157 cm⁻¹, respectively. nih.govrsc.org The S-N stretching vibration is observed in the region of 895–931 cm⁻¹. nih.govrsc.org For this compound, one would also expect to see characteristic bands for the N-O-H group and the nitro (NO₂) group. The N-H stretching vibration for a secondary sulfonamide is typically found around 3291 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule are studied using UV-Vis spectroscopy. The spectra of related nitro-substituted sulfonamides show absorption peaks corresponding to π-π* and n-π* transitions. nih.gov Typically, π-π* transitions are observed at lower wavelengths (e.g., 245-290 nm), while the n-π* transitions involving the sulfonamide and nitro groups occur at higher wavelengths (e.g., 385-420 nm). nih.govqnl.qa The solvent environment can influence the position of these absorption maxima, a phenomenon known as solvatochromism. qnl.qa

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. It is a standard characterization method used alongside other spectroscopic techniques for novel sulfonamide compounds. nih.govbohrium.com

Spectroscopic TechniqueObserved Feature (for related sulfonamides)Typical Range / ValueReference
¹H NMRAromatic protons (4-nitrophenyl)7.70 - 8.10 ppm nih.govchemicalbook.com
¹³C NMRAromatic carbons (4-nitrophenyl)135 - 145 ppm nih.gov
IRSO₂ Asymmetric Stretch1310 - 1330 cm⁻¹ nih.govrsc.org
IRSO₂ Symmetric Stretch1143 - 1157 cm⁻¹ nih.govrsc.org
UV-Visπ-π* transitions~245 - 290 nm nih.gov
UV-Visn-π* transitions~385 - 420 nm nih.gov

X-ray Crystallographic Analysis of this compound and Related Derivatives

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state. While specific data for this compound is not widely published, analysis of closely related sulfonamide structures reveals common features. researchgate.netresearchgate.net

Many sulfonamide derivatives crystallize in the monoclinic crystal system, with space groups such as P2₁/c or P2₁/n being common. nih.govresearchgate.netsci-hub.se The sulfonamide S-N bond length is typically shorter than a standard single bond, often around 1.62 Å, due to the influence of the adjacent electronegative oxygen atoms. nih.gov The molecular conformation is often stabilized by a network of intermolecular hydrogen bonds, frequently involving the sulfonamide N-H group and oxygen atoms from the sulfonyl or nitro groups of neighboring molecules. researchgate.netsci-hub.se For instance, in the crystal structure of (E)-4-Hydroxy-N′-(4-nitrobenzylidene)benzohydrazide, molecules are linked by O—H···O and N—H···O hydrogen bonds, forming layered structures. researchgate.net

Crystallographic ParameterTypical Value / System (for related sulfonamides)Reference
Crystal SystemMonoclinic nih.govresearchgate.netsci-hub.se
Space GroupP2₁/c or P2₁/n nih.govresearchgate.netsci-hub.se
S-N Bond Length~1.624 Å nih.gov
C=N Bond Length (in Schiff base derivatives)~1.274 Å nih.gov
Key Intermolecular InteractionsN—H···O, O—H···O, C—H···O Hydrogen Bonds researchgate.netsci-hub.se

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools for understanding the molecular properties of this compound at an electronic level. These theoretical investigations complement experimental findings and offer insights into geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the optimized molecular geometry and electronic properties of molecules. researchgate.netnih.gov Calculations are frequently performed using the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). sci-hub.senih.govresearchgate.net The results of these calculations, such as bond lengths and angles, are often in excellent agreement with experimental data obtained from X-ray crystallography. sci-hub.se This allows for the reliable prediction of the structure even when experimental data is unavailable. DFT calculations are also used to generate theoretical vibrational frequencies, which aid in the assignment of experimental IR and Raman spectra. nih.govglobalresearchonline.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. qnl.qa This method is particularly valuable for simulating UV-Vis absorption spectra. nih.gov By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT allows for the assignment of experimentally observed absorption bands to specific molecular orbital transitions. qnl.qa For nitro-substituted compounds, TD-DFT can be used to understand how the nitro group influences the electronic structure and gives rise to characteristic charge-transfer bands in the visible region of the spectrum. qnl.qa

Molecular Orbital Analysis (HOMO-LUMO Energetics, Orbital Overlap Integrals)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests a molecule is more polarizable and has higher chemical reactivity. nih.gov

For nitroaromatic sulfonamides, the HOMO is typically localized over the benzene (B151609) ring and the sulfonamide group, while the LUMO is often concentrated on the electron-withdrawing nitro-substituted ring. nih.govresearchgate.net This distribution indicates that the primary electronic transition involves a charge transfer from the sulfonamide-phenyl moiety to the nitrophenyl group. The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. nih.gov

Compound NameMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-methyl-N-(3-nitrophenyl)benzene sulfonamideDFT/B3LYP/6-31G(d,p)-7.61-3.144.47 nih.govresearchgate.net
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazideDFT-B3LYP/6-311G++(d,p)-5.83-1.574.26 nih.gov

Molecular Interactions and Supramolecular Chemistry

The supramolecular architecture of sulfonamide-containing compounds is largely dictated by a variety of non-covalent interactions, with hydrogen bonds playing a primary role. The presence of a nitro group and a hydroxylamine (B1172632) functionality in this compound introduces additional strong hydrogen bond donors and acceptors, suggesting a complex and robust network of intermolecular connections.

The hydrogen-bonding patterns in sulfonamides are well-categorized and provide a predictive framework for understanding the crystal packing of derivatives. The sulfonamide group itself contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). This functionality allows for the formation of several common hydrogen-bonding motifs.

Studies on a wide range of sulfonamide crystal structures have revealed that the amino protons have a strong preference for forming hydrogen bonds with sulfonyl oxygens. nih.gov One of the most dominant hydrogen-bond patterns observed is a chain motif with an eight-atom repeat unit. nih.gov In many N-aryl sulfonamide derivatives, intermolecular N-H···O hydrogen bonds lead to the formation of C(4) chains. mdpi.com These chains can be further linked by other interactions, such as C-H···O bonds, to create more complex three-dimensional networks. For example, in N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, C(4) chains are interconnected by R22(10) rings involving C-H···O interactions with both the sulfonamide and nitro oxygen atoms. mdpi.com

The intermolecular hydrogen bonding patterns of aromatic sulfonamides can be broadly classified into four main types: dimeric, zigzag, helical, and straight patterns, all of which typically maintain a synclinal conformation of the sulfonamide group. The specific pattern adopted is influenced by the nature and position of substituents on the aromatic rings.

The introduction of an N-hydroxy group, as in this compound, would introduce an additional O-H donor and an oxygen acceptor. This would likely lead to more intricate hydrogen-bonding networks. It is plausible that the hydroxyl group could compete with the sulfonamide N-H as a hydrogen bond donor, and the hydroxyl oxygen could compete with the sulfonyl and nitro oxygens as an acceptor. This could result in the formation of novel synthons and higher-order supramolecular assemblies. For instance, in a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, a complex 12-molecule aggregate synthon sustained by O-H···O hydrogen bonds and stabilized by N-H···O intermolecular contacts has been observed.

The table below summarizes common hydrogen bond motifs observed in sulfonamide derivatives, which could be anticipated in the crystal structure of this compound.

Motif Type Description Potential in this compound
C(4) Chain A linear chain formed by N-H···O=S hydrogen bonds.Highly probable due to the presence of the sulfonamide group.
R22(8) Dimer A dimeric ring structure formed by two molecules through N-H···O=S hydrogen bonds.Possible, competing with chain formation.
O-H···O Bonds Hydrogen bonds involving the hydroxyl group as a donor and sulfonyl, nitro, or hydroxyl oxygens as acceptors.Expected due to the N-hydroxy functionality, leading to more complex networks.
C-H···O Bonds Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors.Likely to play a role in stabilizing the overall three-dimensional crystal packing.

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid compounds by introducing a second molecular component (a coformer) into the crystal lattice. The formation of cocrystals is driven by the establishment of robust intermolecular interactions, primarily hydrogen bonds, between the active pharmaceutical ingredient (API) and the coformer.

While no cocrystals of this compound have been reported in the scientific literature, the hydrogen bonding capabilities of its functional groups make it a prime candidate for cocrystal formation. The sulfonamide group is a known reliable hydrogen bond donor, and the nitro and hydroxyl groups provide additional acceptor and donor sites, respectively.

Studies on related sulfonamides have demonstrated their ability to form cocrystals. For example, cocrystals of 4-nitrobenzenesulfonamide with 4-nitropyridine (B72724) N-oxide are stabilized by N-H···O hydrogen bonds, where the sulfonamide group acts as the proton donor and the oxygen atoms of the N-oxide and nitro groups of the coformer act as acceptors. nih.gov In these structures, a novel hydrogen-bonding synthon involving N-H···O(N-oxide) and N-H···O(nitro) bridges was identified. nih.gov This highlights the potential for the nitro group of this compound to participate in forming predictable supramolecular synthons with suitable coformers.

The table below lists the functional groups present in this compound and their potential roles in cocrystal formation.

Functional Group Hydrogen Bond Donor/Acceptor Potential Role in Cocrystal Formation
Sulfonamide (N-H) DonorPrimary site for forming strong hydrogen bonds with coformer acceptors.
Sulfonyl (S=O) AcceptorKey acceptor site for coformer donors.
Hydroxyl (O-H) DonorAdditional strong donor site, can lead to multi-point recognition with coformers.
Hydroxyl (Oxygen) AcceptorAdditional acceptor site.
Nitro (NO2) AcceptorStrong acceptor site, capable of forming significant intermolecular interactions.

Reactivity and Reaction Mechanisms of N Hydroxy 4 Nitrobenzene 1 Sulfonamide

Oxidation Reactions

The oxidation of N-Hydroxy-4-nitrobenzene-1-sulfonamide can proceed through several pathways, primarily involving the N-hydroxy-sulfonamide moiety. While specific studies on this exact molecule are limited, established reactions for analogous structures suggest likely transformations.

One potential pathway is the oxidation of the secondary hydroxylamine (B1172632) group. The direct oxidation of N,N-disubstituted hydroxylamines is a well-established method for synthesizing nitrones. chimia.ch This transformation often utilizes reagents capable of converting alcohols to aldehydes or ketones. chimia.ch

Another significant oxidation reaction for sulfonamides is their conversion to N-sulfonylimines. nih.govnih.gov This has been achieved under mild conditions using mediators like N-hydroxyphthalimide (NHPI). nih.govnih.gov The process is believed to involve the PINO (phthalimide N-oxyl) radical, which triggers the reaction through hydrogen or electron abstraction. nih.gov Although this method has been demonstrated on primary sulfonamides, it represents a plausible transformation for the sulfonamide portion of the target molecule.

Furthermore, a visible light-induced reaction has been shown to convert N-Hydroxysulphonamides into symmetrical thiosulfonates in the presence of ethanol (B145695). semanticscholar.org This green chemistry approach suggests a pathway where the N-hydroxy group participates in a coupling reaction, leading to the formation of an S-S bond between two molecules. semanticscholar.org

Oxidation Type Reactant Group Potential Product Reagents/Conditions
Nitrone FormationN-HydroxylamineCorresponding NitroneStandard oxidizing agents (e.g., NaOCl) chimia.ch
Imine FormationSulfonamideN-SulfonylimineN-hydroxyphthalimide (NHPI) nih.govnih.gov
Dimerization/CouplingN-HydroxysulfonamideSymmetrical ThiosulfonateVisible (blue) light, ethanol semanticscholar.org

Reduction Pathways

Reduction reactions of this compound can target either the N-hydroxy group or the aromatic nitro group. These transformations can be achieved through both enzymatic and chemical means.

The N-hydroxy-sulfonamide group is a substrate for reduction by the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system. nih.govresearchgate.net This system is a key player in N-reductive metabolism and is responsible for the reduction of various N-hydroxylated compounds. researchgate.net The catalytic activity of mARC requires a three-component system for electron transfer, consisting of the mARC protein (mARC-1 or mARC-2), cytochrome b5, and cytochrome b5 reductase. nih.govresearchgate.net

The enzymatic reaction reduces the N-hydroxy-sulfonamide (a sulfohydroxamic acid) back to its corresponding sulfonamide. nih.gov Studies have explicitly demonstrated this transformation for compounds like N-hydroxy-benzenesulfonamide, confirming the capability of the mARC system to act on this class of molecules. researchgate.net This reduction is significant as it can activate prodrugs, converting N-hydroxylated, less active precursors into their pharmacologically active sulfonamide counterparts. nih.gov

Enzyme System Components Substrate Product
mARCmARC-1 or mARC-2, Cytochrome b5, Cytochrome b5 ReductaseN-Hydroxy-sulfonamideSulfonamide

The chemical reduction of this compound involves the transformation of the aromatic nitro group. The reduction of aromatic nitro compounds is a well-understood process that typically proceeds in a stepwise manner. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to an amine.

This multi-step pathway can be summarized as follows:

Step 1: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O (Nitro → Nitroso)

Step 2: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH (Nitroso → Hydroxylamine)

Step 3: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Hydroxylamine → Amine)

Applying this to this compound, the nitro group would be reduced to 4-amino-N-hydroxybenzene-1-sulfonamide. This process can be achieved using various chemical reducing agents, including catalytic hydrogenation or metal-based reductions.

Mechanisms of S-N Bond Transformation

The sulfur-nitrogen (S-N) bond in the sulfonamide group is relatively stable but can undergo cleavage or transformation under specific conditions.

One of the most common transformations is the hydrolytic cleavage of the S-N bond. This reaction can be catalyzed by materials like ceria (CeO₂) and is often favored under acidic conditions, yielding a sulfonic acid and an amine. nih.gov For this compound, this would result in 4-nitrobenzenesulfonic acid and hydroxylamine.

Photolytic cleavage is another documented pathway for S-N bond scission. Irradiation with ultraviolet light, particularly at wavelengths around 2537 angstroms, can break the sulfonamide bond. nih.gov This method has been shown to be effective for various tosylated amino acids. nih.gov

Under specific photochemical conditions, a concerted C-O/N-S bond cleavage mechanism has been described for photoactive N-hydroxysulfonamides. mdpi.com This pathway requires deprotonation of the N-H proton and leads to the generation of nitroxyl (B88944) (HNO) and a sulfinate. If the N-H group remains protonated, alternative O-N bond cleavage may occur, producing a sulfonamide. mdpi.com

Finally, reductive cleavage of the N-S bond is a known reaction, often employed as a deprotection strategy in organic synthesis. acs.org This contrasts with oxidative conditions, where N-C bond cleavage can become the preferred pathway. acs.orgacs.org

Transformation Type Conditions Mechanism Products
Hydrolytic CleavageAcidic, Ceria catalyst nih.govNucleophilic attack on sulfurSulfonic acid, Amine/Hydroxylamine
Photolytic CleavageUV Irradiation (~254 nm) nih.govDirect bond scissionSulfonic acid, Amine/Hydroxylamine
Concerted C-O/N-S CleavagePhotochemical, Basic (deprotonated N-H) mdpi.comConcerted bond breakingSulfinate, Nitroxyl (HNO)
Reductive CleavageReducing electrosynthesis acs.orgElectron transfer to S-N bondSulfinic acid, Amine/Hydroxylamine

Pharmacological and Biological Research Perspectives of N Hydroxy 4 Nitrobenzene 1 Sulfonamide in Vitro Studies

Enzyme Inhibition Studies

The primary mechanism of action for many sulfonamide derivatives involves the competitive inhibition of key enzymes in metabolic pathways.

Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial synthesis of folic acid. wikipedia.orgpatsnap.com This enzyme catalyzes the conversion of PABA to dihydropteroate, an essential precursor for folate. wikipedia.org Since folate is necessary for the synthesis of nucleic acids (DNA and RNA), its inhibition prevents bacterial growth and division, resulting in a bacteriostatic effect. wikipedia.org Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making the DHPS enzyme a selective target for antibacterial agents. patsnap.com By acting as competitive inhibitors that mimic the structure of PABA, sulfonamides block the active site of DHPS, thereby disrupting the folic acid pathway. patsnap.com While this is the general mechanism for the sulfonamide class, specific inhibitory constants for N-Hydroxy-4-nitrobenzene-1-sulfonamide against DHPS are not detailed in the available literature.

The sulfonamide group is a classic zinc-binding function utilized in the design of carbonic anhydrase (CA) inhibitors. These enzymes are vital for various physiological processes. Research has shown that nitro-containing benzenesulfonamides can act as potent inhibitors of several human (h) CA isoforms, including the cytosolic hCA I and hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. acs.org Studies on a range of nitro-substituted sulfonamides have reported inhibition constants (Kᵢ) in the nanomolar range, with some compounds showing high selectivity for the tumor-associated isoforms over the cytosolic ones. acs.org For example, a study on various bioreductive nitro-containing sulfonamides demonstrated Kᵢ values against hCA II ranging from 8.8 to 4975 nM, and against hCA IX and XII from 5.4 to 653 nM. acs.org While a related compound, 4-hydroxy-3-nitrobenzenesulfonamide, was studied for its binding to carbonic anhydrases, specific quantitative inhibition data for this compound is not available. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. Various classes of compounds, including sulfonamide derivatives, have been investigated as potential urease inhibitors. For instance, studies on newly synthesized sulfonamide derivatives have reported IC₅₀ values against urease in the low micromolar range. One study found that certain thiazolo-isoxazole-benzenesulfonamide derivatives exhibited IC₅₀ values between 1.90 µM and 2.02 µM. nih.gov However, specific in vitro studies quantifying the urease inhibitory activity of this compound have not been reported.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibiotics. nih.govresearchgate.net While certain complex sulfonamide derivatives have been explored for their potential to interact with this enzyme, this is not a primary mechanism associated with the classic sulfonamide antibacterial class. For example, a computational docking study of a tryptophan-conjugated 4-nitrobenzenesulfonyl derivative, ({4-nitrophenyl}sulfonyl)tryptophan, showed a potential binding energy of -6.37 kcal/mol for E. coli DNA gyrase. nih.gov However, there is no direct experimental evidence from in vitro assays to suggest that this compound is an inhibitor of DNA gyrase.

The scientific literature available does not specify other enzyme targets that have been investigated in vitro for inhibition by this compound.

Antimicrobial Activities (In Vitro Investigations)

The antimicrobial effect of sulfonamides is directly linked to their inhibition of the folic acid synthesis pathway. Hydroxylated metabolites of various clinical sulfonamides have been shown to retain a degree of antimicrobial activity against strains like Escherichia coli, although this activity is often reduced compared to the parent drug. nih.gov For instance, the activity of these hydroxylated metabolites was found to range from 2.5% to 39.5% of the parent sulfonamide's activity. nih.gov Despite the established antimicrobial nature of the sulfonamide class, specific in vitro data, such as Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial or fungal strains, are not available in the reviewed literature.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Sulfonamides were historically the first class of synthetic antimicrobial agents used systemically and are known for their broad-spectrum activity. nih.govsci-hub.se They function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov While specific data on this compound is limited, studies on structurally related sulfonamide derivatives demonstrate significant, dose-dependent antibacterial activity against a range of clinical isolates, including both Gram-positive and Gram-negative bacteria. researchgate.netepa.gov

For instance, research on new sulfonamide compounds has shown notable zones of inhibition against various Gram-negative bacteria. researchgate.net The antimicrobial activity of hydroxylated metabolites of other sulfonamides has also been documented, suggesting that the core structure retains efficacy even after metabolic modification. nih.gov The table below presents representative data from studies on related sulfonamides against clinical Gram-negative isolates, illustrating the potential spectrum of activity for this class of compounds.

Bacterial Species (Gram-Negative)Minimal Inhibitory Concentration (MIC) Range (µg/mL)
Escherichia coli16 - 512
Klebsiella pneumoniae16 - 512
Klebsiella oxytoca16 - 512
Pseudomonas aeruginosa32 - 512
Acinetobacter baumannii32 - 512
Salmonella sp.1 - 8
Serratia marcescens0.5 - 4

Data is representative of studies on various sulfonamide derivatives against clinical isolates and is intended to illustrate the potential spectrum of activity. researchgate.net

Strategies for Addressing Antibiotic Resistance

The widespread use of sulfonamides has led to significant bacterial resistance. nih.gov The primary mechanism of resistance is the horizontal gene transfer of foreign genes (sul1, sul2, sul3, sul4) that encode for alternative, drug-resistant variants of the DHPS enzyme. nih.govsci-hub.sefrontiersin.org These resistant DHPS enzymes exhibit a pronounced insensitivity to sulfonamide inhibitors while maintaining a normal binding affinity for the natural substrate, p-aminobenzoic acid (pABA). nih.govsci-hub.se

Research into the molecular basis of this resistance has revealed that the active sites of resistant "Sul" enzymes are modified, often by the insertion of specific amino acid sequences. biorxiv.org This modification is critical for discriminating between pABA and sulfonamides, leading to a more than 1000-fold loss in binding affinity for the drugs. biorxiv.org Understanding these resistance mechanisms at a molecular level provides a foundation for designing new sulfonamide derivatives that can potentially evade or overcome this insensitivity, representing a key strategy for addressing antibiotic resistance.

Anti-Inflammatory Mechanisms (In Vitro Models)

Beyond their antimicrobial properties, sulfonamide derivatives have been investigated for their anti-inflammatory potential. In vitro studies on related compounds provide insight into the possible mechanisms of action for this compound. One established in vitro method for assessing anti-inflammatory activity is the protein denaturation assay. Novel sulfonamide derivatives of gallic acid have demonstrated significant, concentration-dependent anti-inflammatory effects in these assays, with efficacy comparable to the standard anti-inflammatory agent ibuprofen. mdpi.com This suggests that the compounds can inhibit the denaturation of proteins, a key process in inflammatory responses.

Furthermore, the phenol sulfonamide moiety has been reported to suppress inflammatory pathways through the inhibition of key enzymes like cyclooxygenase-2 (COX-2). mdpi.com The inhibition of COX-2 is a well-established mechanism for reducing inflammation. Studies on other compounds with a p-nitrophenyl moiety have also shown significant anti-inflammatory activity in in vitro models. researchgate.net

Anticancer Research (In Vitro Models)

The sulfonamide scaffold is a privileged structure in the development of anticancer agents. nih.govnih.gov Research into this compound and its analogs has focused on several key mechanisms in vitro.

The interaction between small molecules and DNA is a crucial mechanism for many anticancer drugs. nih.govnih.gov Sulfonamide derivatives have been shown to bind to DNA through non-covalent interactions, including groove binding and intercalation. nih.gov Intercalation involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA double helix. rsc.org This interaction can distort the DNA structure, interfering with replication and transcription processes. Studies suggest that intercalation by some compounds preferentially occurs at GC-rich sequences. mdpi.com

Groove binding, where the molecule fits into the minor or major groove of the DNA, often serves as a preliminary step before intercalation. rsc.org Molecular docking and experimental studies on various sulfonamides have confirmed a mixed mode of interaction, involving both partial intercalation and groove binding, leading to the formation of stable drug-DNA complexes. nih.govnih.gov

A primary strategy in modern cancer therapy is the targeted inhibition of enzymes that are overexpressed or play a critical role in tumor growth and survival. Sulfonamide derivatives have been identified as potent inhibitors of several cancer-related enzymes. mdpi.com

Notably, they are effective inhibitors of specific carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. mdpi.comresearchgate.net These enzymes are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. mdpi.com Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.gov Inhibition of VEGFR-2 is a vital strategy for developing anti-angiogenic therapies. nih.gov

Enzyme TargetRole in CancerTherapeutic Strategy
Carbonic Anhydrase IX (CA IX)Regulates tumor pH, promotes cell proliferation and metastasis under hypoxic conditions. mdpi.comInhibition disrupts pH regulation, leading to reduced tumor growth and survival. mdpi.com
Carbonic Anhydrase XII (CA XII)Contributes to acidification of the tumor microenvironment; associated with tumor progression. mdpi.comInhibition helps to normalize the tumor microenvironment and can overcome multidrug resistance. mdpi.com
VEGFR-2Key receptor in promoting endothelial cell survival, proliferation, and migration, leading to tumor angiogenesis. nih.govInhibition blocks the formation of new blood vessels, starving the tumor of oxygen and nutrients. nih.gov

Role as Organic Nitric Oxide (NO) Donors

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes. nih.gov The development of compounds that can deliver NO to specific biological targets is a significant area of therapeutic research. The N-hydroxy functionality within certain sulfonamide structures is a key feature that can confer the ability to donate NO.

Research on N-hydroxy sulfonimidamides, which are structurally similar to N-hydroxy sulfonamides, has shown that their chemical decomposition produces nitrous oxide. nih.gov This observation provides strong evidence for the intermediate generation of nitroxyl (B88944) (HNO), a reduced form of nitric oxide, identifying these compounds as potential HNO/NO donors. nih.gov The controlled release of NO from such donor molecules has potential applications in cardiovascular disease, immune response modulation, and antimicrobial therapies. nih.govmdpi.com

Applications in Bioconjugation Chemistry for Selective Labeling

There is a notable absence of published research detailing the use of this compound as a reagent for the selective labeling of biomolecules in bioconjugation chemistry. While the broader class of sulfonamides has been explored in various chemical and pharmacological contexts, the specific reactivity and selectivity of the N-hydroxy and 4-nitro substituted benzene (B151609) sulfonamide moiety for targeted covalent modification of proteins or other biological macromolecules have not been characterized in the scientific literature. Methodologies and research findings pertinent to its application in creating stable bioconjugates through selective reactions with specific amino acid residues remain to be investigated and documented.

Modulation of Inflammasome Pathways (e.g., NLRP3)

Similarly, the scientific literature lacks specific in vitro studies investigating the direct modulatory effects of this compound on inflammasome pathways, including the well-characterized NLRP3 inflammasome. Research detailing its potential to either inhibit or activate key components of the inflammasome cascade, such as sensor proteins (NLRP3), adaptor proteins (ASC), or effector caspases (caspase-1), is not currently available. Consequently, there are no established findings on its impact on the downstream processing and release of pro-inflammatory cytokines like IL-1β and IL-18 in response to inflammasome-activating stimuli in vitro.

Structure Activity Relationship Sar Studies of N Hydroxy 4 Nitrobenzene 1 Sulfonamide and Its Analogues

Correlating Functional Group Modifications with Biological Activity

The biological activity of N-Hydroxy-4-nitrobenzene-1-sulfonamide derivatives is intricately linked to their chemical structure. Modifications to the nitro, hydroxylamino, and sulfonamide groups, as well as the aromatic backbone, can lead to significant changes in their antimicrobial and enzyme-inhibiting properties.

Influence of Nitro Group Substitution on Antimicrobial Activity

The presence and position of the nitro group on the benzene (B151609) ring of sulfonamide derivatives play a significant role in their antimicrobial activity. The nitro group is a strong electron-withdrawing group, and its inclusion in the molecular structure has been shown to enhance the antibacterial properties of these compounds. researchgate.netresearchgate.netnih.gov

Studies have demonstrated that introducing an electron-withdrawing group, such as a nitro group, to the aromatic ring of sulfonamides markedly increases their antimicrobial activity. nih.govchemicalbook.com For instance, research on N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide revealed that the presence of the nitro group at the para-position relative to the sulfonamide linkage contributes to a stronger inhibitory effect against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govchemicalbook.com The electron-withdrawing nature of the nitro group is believed to increase the acidity of the sulfonamide N-H group, which can be crucial for its mechanism of action. nih.gov

The position of the nitro group is also a critical factor. It has been observed that for certain sulfonyl fluorides, a nitro group in the ortho position is essential for antibacterial activity, while meta and para substitutions result in inactive compounds. researchgate.net This highlights the importance of the spatial arrangement of the functional groups for effective interaction with the biological target. The enhanced activity of nitro-substituted compounds is also attributed to their ability to trigger redox reactions within microbial cells, leading to the production of toxic intermediates that can cause cellular damage and death. researchgate.netnih.gov

Compound ModificationObserved Effect on Antimicrobial ActivityKey Findings
Presence of Nitro GroupIncreasedElectron-withdrawing nature enhances activity. nih.govchemicalbook.com
Para-Nitro SubstitutionStrong InhibitionContributes to a potent effect against bacteria like MRSA. nih.gov
Ortho-Nitro Substitution (in some sulfonyl fluorides)Essential for ActivityMeta and para isomers were found to be inactive. researchgate.net

Impact of Hydroxylamino and Sulfonamide Group Variations

The sulfonamide group (-SO2NH-) is a cornerstone of the biological activity of this class of compounds. Its structural integrity is generally considered essential for action. slideshare.netyoutube.com Variations in this group, particularly substitutions on the amide nitrogen (N1), can significantly modulate the potency and pharmacokinetic properties of the resulting analogues. youtube.com For instance, mono-substitution on the N1 nitrogen can increase activity, whereas di-substitution often leads to a loss of activity. youtube.com The introduction of heterocyclic rings at the N1 position has been a particularly successful strategy in developing highly potent sulfonamides. slideshare.netyoutube.com

The hydroxylamino (-NHOH) group, while less studied in the context of this compound itself, is a known pharmacophore in other classes of enzyme inhibitors, such as hydroxamic acids. Its presence suggests a potential role in metal chelation within enzyme active sites, a common mechanism for sulfonamide-based inhibitors of metalloenzymes like carbonic anhydrases. nih.gov The acidity of the N-H proton in the sulfonamide group is a critical factor for its biological activity, and modifications that influence this property are key to SAR. youtube.com

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. In the context of the sulfonamide group, bioisosteres can be employed to fine-tune acidity, lipophilicity, and metabolic stability. cardiff.ac.uknih.govdrughunter.com For example, N-acylsulfonamides are often used as bioisosteres for carboxylic acids. cardiff.ac.ukdrughunter.com Understanding the impact of replacing or modifying the hydroxylamino and sulfonamide functionalities is crucial for optimizing the therapeutic potential of these molecules.

Functional GroupModificationImpact on Biological Activity
Sulfonamide (-SO2NH-)Mono-substitution on N1Generally increases activity. youtube.com
Di-substitution on N1Generally leads to loss of activity. youtube.com
Hydroxylamino (-NHOH)Presence in the moleculeMay suggest a role in metal chelation in enzyme active sites. nih.gov
Sulfonamide GroupBioisosteric ReplacementCan modulate physicochemical properties like acidity and lipophilicity. cardiff.ac.uknih.govdrughunter.com

Effects of Aromatic and Heteroaromatic Substituents on Enzyme Inhibition

The nature of the aromatic or heteroaromatic ring in sulfonamide-based inhibitors is a key determinant of their potency and selectivity against various enzymes, particularly carbonic anhydrases (CAs). The substitution pattern on the aromatic ring can influence how the inhibitor binds within the active site of the enzyme. mdpi.com

Studies have shown that substituting the benzene ring with various aromatic and heteroaromatic moieties can lead to compounds with potent inhibitory activity. For instance, five-membered heterocyclic sulfonamides have often been found to be more effective CA inhibitors than their six-membered ring counterparts. nih.gov The introduction of different heterocyclic rings such as thiazoles, indoles, pyrazoles, and thiadiazoles has been explored to enhance GK activation and improve pharmacokinetic properties. acu.edu.in

The inhibitory activity and selectivity of benzenesulfonamide-based inhibitors are dictated by interactions with amino acid residues lining the hydrophobic pocket of the enzyme's active site. mdpi.com For example, in a series of aromatic sulphonamides of aziridine-2-carboxylic acid derivatives, naphthalene sulphonamides were generally more active inhibitors compared to benzene sulphonamides. tandfonline.com Furthermore, the position of substituents on the aromatic ring is critical; for example, a 4-phenyl group on a benzene ring significantly upregulated the inhibiting capacity. tandfonline.com The introduction of bulky lipophilic substituents at the para-position of benzene sulphonamides has been identified as a favorable modification. tandfonline.com

Aromatic/Heteroaromatic MoietyEffect on Enzyme InhibitionExample
Five-membered heterocyclesOften more effective than six-membered ringsThiophene-2-sulfonamide shows high efficacy as a CA inhibitor. nih.gov
Naphthalene ringGenerally more active than benzene ringNaphthalene sulphonamides of Az-COOH are potent PDIA1 inhibitors. tandfonline.com
Substituted benzene ringPotency and selectivity are highly dependent on the substituent and its positionA 4-phenyl group enhances inhibitory activity. tandfonline.com
Various heterocycles (thiazole, indole, pyrazole)Can enhance enzyme activation and improve pharmacokineticsUsed in the design of glucokinase activators. acu.edu.in

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of many drug molecules, as interactions with chiral biological targets such as enzymes and receptors are often stereospecific. In the context of sulfonamide derivatives, the introduction of chiral centers can lead to stereoisomers with significantly different pharmacological profiles.

While specific stereochemical studies on this compound are not extensively documented, the principles of stereoselectivity are broadly applicable to this class of compounds. Chiral sulfonamides incorporating aromatic fragments are recognized as important building blocks in molecules of biological significance. nih.gov The three-dimensional arrangement of substituents around a stereocenter can profoundly influence the binding affinity and inhibitory potency of a compound by affecting how it fits into the active site of a target enzyme.

For instance, in a study of thiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, the effect of stereoselectivity on binding strength was noted, although the differences in binding energy between stereoisomers were minimal in that particular case. mdpi.com However, in other systems, the difference in activity between enantiomers or diastereomers can be substantial. The reactivity of sulfonimidamide-derived imines with cyclic anhydrides has been shown to yield complex lactam products with high diastereoselectivity, highlighting the influence of the sulfonimidamide group and its substituents on the stereochemical outcome of a reaction. acs.org

The development of stereoselective syntheses for chiral sulfonamides is an active area of research, as it allows for the preparation of enantiomerically pure compounds, which is essential for detailed SAR studies and for the development of safer and more effective drugs.

Computational Approaches to SAR Elucidation (Molecular Docking, QSAR)

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for elucidating the SAR of this compound and its analogues. These in silico techniques provide valuable insights into the molecular interactions governing biological activity and help in the rational design of new, more potent compounds.

Molecular docking studies are used to predict the binding mode and affinity of a ligand to its target receptor. For sulfonamide derivatives, docking simulations can reveal how different substituents on the aromatic ring or modifications to the sulfonamide group influence the binding to the active site of an enzyme. nih.govnih.gov For example, docking studies of hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators have helped in understanding the binding interactions with the allosteric site of the enzyme. acu.edu.in Similarly, docking has been used to study the interaction of sulfonamide derivatives with the main protease of COVID-19 and the DNA gyrase of E. coli. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. researchgate.netnih.gov For antibacterial sulfonamides, QSAR studies have been employed to analyze their effects on bacterial growth, mutation frequency, and conjugative transfer. researchgate.net In a QSAR study of nitroaromatic compounds, the antibacterial activity was found to increase with their electrophilic potency, as indicated by the LUMO energy. researchgate.net The development of robust QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prediction of the activity of novel analogues. mdpi.com

Design Principles for N Hydroxy 4 Nitrobenzene 1 Sulfonamide Based Compounds

Rational Design of Derivatives for Enhanced Selectivity

The rational design of derivatives of N-Hydroxy-4-nitrobenzene-1-sulfonamide is a targeted approach aimed at improving its selectivity towards a specific biological target over others. This strategy relies on understanding the structure-activity relationships (SAR) that govern the molecule's biological activity. By identifying the key pharmacophoric features of the parent compound—the 4-nitrophenyl ring, the sulfonamide linker, and the N-hydroxy group—researchers can systematically modify the structure to enhance interactions with the target's binding site.

Key modifications often involve altering the electronic properties and steric bulk of the substituents on the phenyl ring. For instance, the position and nature of the nitro group can be varied to modulate the compound's binding affinity and selectivity. The introduction of different functional groups can lead to new or enhanced interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the target protein, thereby discriminating it from off-target proteins.

Scaffold Derivatization Strategies

Scaffold derivatization involves chemically modifying the core structure, or scaffold, of this compound to explore new chemical space and identify analogs with improved properties.

Introduction of Heterocyclic Systems

Incorporating heterocyclic rings into the this compound scaffold is a common and effective strategy. Heterocycles can serve as versatile structural motifs that introduce a range of physicochemical properties, including polarity, hydrogen bonding capacity, and rigidity. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

For example, fusing a thiazole or isoxazole ring system to the core structure can create novel derivatives with distinct biological activities. nih.gov This approach not only expands the diversity of the compound library but can also orient key functional groups in a more favorable conformation for target binding. The synthesis of such derivatives often involves multi-step reactions, starting with the modification of the sulfonamide or the aromatic ring, followed by condensation with appropriate reagents to form the heterocyclic system. nih.gov

Research Findings on Heterocyclic Derivatization

Derivative Class Synthetic Approach Potential Impact on Activity
Thiazolo[3,4-d]isoxazole Fused Systems Four-step synthesis involving condensation and cyclization. nih.gov Can create mixed-mode binding interactions (intercalation and groove binding) with biological targets like DNA. nih.gov

Computational Drug Design Methodologies

Computational tools are indispensable in modern drug discovery for designing and optimizing lead compounds like this compound. These methods allow for the rapid and cost-effective evaluation of large numbers of potential derivatives.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the three-dimensional structure of the target is unknown, ligand-based virtual screening (LBVS) becomes a valuable approach. creative-biostructure.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. creative-biostructure.com

In the context of this compound, a known active compound can be used as a template to search databases for molecules with similar shapes or pharmacophoric features. Techniques like similarity searching, which uses molecular descriptors, and pharmacophore modeling are central to LBVS. creative-biostructure.commdpi.com A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity, guiding the search for novel, structurally diverse compounds with the potential for similar efficacy. mdpi.com

Receptor-Based Design and Molecular Dynamics Simulations

When the 3D structure of the biological target is available, receptor-based design methods, such as molecular docking, can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. nih.gov This information is crucial for designing derivatives of this compound that can form more stable and specific interactions with the active site.

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. plos.org MD simulations provide a more realistic model of the biological environment and can reveal key information about the conformational changes and energetic contributions of the binding process. plos.org By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the compound in the binding pocket, helping to validate the docking results and prioritize the most promising candidates for synthesis and experimental testing. plos.orgnih.gov

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for N-Hydroxysulfonamides

N-Hydroxysulfonamides, particularly those that act as nitroxyl (B88944) (HNO) donors, have demonstrated significant therapeutic potential. nih.govresearchgate.net The biological activity of these compounds has largely been attributed to the unique chemistry of HNO, which readily reacts with biological targets such as thiols and metalloproteins. nih.gov Future research should aim to identify more specific biological targets for N-hydroxysulfonamides beyond their general HNO-donating capabilities. This could lead to the development of more selective and potent therapeutic agents with fewer off-target effects.

One promising area of investigation is the exploration of specific enzyme families that may be uniquely modulated by N-hydroxysulfonamides. For instance, certain carbonic anhydrase and matrix metalloproteinase isozymes have been shown to be inhibited by N-hydroxysulfonamides. tandfonline.com A deeper understanding of the structural and electronic requirements for potent and selective inhibition of these and other enzymes could lead to the design of novel drugs for a variety of diseases.

Furthermore, the ability of N-hydroxysulfonamides to release HNO under specific physiological conditions suggests that they could be designed to target tissues or cellular compartments with a particular pH or redox environment. nih.gov Research into developing N-hydroxysulfonamides that are activated by disease-specific biomarkers could lead to highly targeted therapies.

Development of Advanced and Sustainable Synthetic Methodologies

While various methods for the synthesis of N-hydroxysulfonamides and related sulfonamides exist, there is a growing need for more advanced and sustainable approaches. beilstein-archives.orgnih.gov Traditional synthetic routes can sometimes involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. beilstein-archives.org Future research in this area should focus on the development of green and eco-friendly synthetic protocols.

Recent advancements in synthetic chemistry have demonstrated the potential for more sustainable approaches. For example, visible-light-induced synthesis has emerged as a powerful tool for conducting organic transformations under mild conditions. beilstein-archives.org The application of such photoredox catalysis to the synthesis of N-hydroxysulfonamides could offer a more environmentally benign alternative to traditional methods. Additionally, the use of alternative and sustainable solvents, such as water, ethanol (B145695), or glycerol, in the synthesis of sulfonamides has been explored and shows promise for reducing the environmental impact of these processes. rsc.orgresearchgate.net The development of catalyst-free synthetic methods, perhaps utilizing reusable dehydrating agents like neutral Al2O3, also represents a significant step towards a more sustainable production of N-sulfonylimines, which are related to sulfonamides. nih.gov

The table below summarizes some of the key features of traditional versus modern sustainable synthetic methodologies for sulfonamides.

FeatureTraditional Synthetic MethodsAdvanced and Sustainable Methodologies
Energy Source Often requires heatingCan utilize visible light or occur at room temperature
Solvents Often uses volatile organic compoundsEmploys water, ethanol, glycerol, or other green solvents
Reagents May use toxic or hazardous reagentsFocuses on the use of non-toxic and readily available reagents
Catalysts May require heavy metal catalystsExplores catalyst-free reactions or the use of recyclable catalysts
Waste Generation Can produce significant chemical wasteAims for higher atom economy and reduced waste streams

Integration of Multi-Omics Data in N-Hydroxysulfonamide Research

The advent of high-throughput technologies has enabled the generation of vast amounts of biological data at different molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov The integration of this multi-omics data presents a significant opportunity to deepen our understanding of the biological effects of N-hydroxysulfonamides. elifesciences.org By combining these different layers of biological information, researchers can obtain a more holistic view of how these compounds interact with complex biological systems. nih.govnih.gov

Multi-omics approaches can be instrumental in identifying novel drug targets and elucidating the mechanisms of action of N-hydroxysulfonamides. mdpi.com For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with an N-hydroxysulfonamide, researchers can identify the cellular pathways that are most affected by the compound. maastrichtuniversity.nl This information can then be used to pinpoint potential therapeutic targets and to understand both on-target and off-target effects. elifesciences.org

Furthermore, integrating multi-omics data can aid in the development of personalized medicine approaches. By correlating omics data from patients with their response to N-hydroxysulfonamide-based therapies, it may be possible to identify biomarkers that predict treatment efficacy or adverse effects. This would allow for the selection of patients who are most likely to benefit from a particular therapy, thereby improving clinical outcomes.

Applications in Advanced Materials Science (e.g., Nonlinear Optical Properties)

Beyond their biological applications, N-hydroxysulfonamides and related sulfonamide-containing compounds may possess interesting properties that make them suitable for use in advanced materials science. One area of particular interest is the field of nonlinear optics (NLO). researchgate.netnih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and have a wide range of applications in areas such as telecommunications, optical computing, and laser technology. nih.gov

Recent computational studies have suggested that heterocyclic compounds containing a sulfonamide group can exhibit significant NLO properties. researchgate.net These studies have shown that such compounds can possess high total first hyperpolarizability, a key parameter for NLO activity. researchgate.net The presence of both electron-donating and electron-withdrawing groups within a molecule can enhance its NLO response, and the structural features of N-hydroxy-4-nitrobenzene-1-sulfonamide, with its nitro group and sulfonamide moiety, suggest that it could be a promising candidate for NLO applications.

Future research in this area should focus on the experimental characterization of the NLO properties of this compound and related compounds. This would involve synthesizing high-purity single crystals of the material and measuring their second and third-order NLO responses using techniques such as the Z-scan method. researchgate.net The insights gained from these studies could pave the way for the development of new organic NLO materials based on the N-hydroxysulfonamide scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hydroxy-4-nitrobenzene-1-sulfonamide?

  • Methodology : Synthesis typically involves sulfonylation of 4-nitroaniline derivatives using sulfonic acid chlorides under controlled conditions. For example, analogous compounds like 4-nitrobenzenesulfonamide are synthesized via nucleophilic substitution reactions, with purification achieved through recrystallization from ethanol/water mixtures. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions such as over-nitration or hydrolysis .
  • Key Data :

ParameterValue/DescriptionSource Compound Reference
Melting Point Range178–183°C (analogous compound)4-Nitrobenzenesulfonamide

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of aromatic protons and sulfonamide groups. IR spectroscopy can identify characteristic S=O and N–O stretches.
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%).
  • Elemental Analysis : Validate molecular formula (e.g., C6_6H6_6N2_2O5_5S) via combustion analysis.
    • Safety Note : Handle in a fume hood to avoid inhalation of fine particles, as similar sulfonamides are irritants .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust is generated .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation or combustion .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfonamide derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide (R-factor = 0.057) .
  • Mass Spectrometry : Use high-resolution MS to distinguish between isobaric species or decomposition products .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) or bases (e.g., pyridine) to enhance sulfonylation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while controlled pH prevents hydrolysis.
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in coordination chemistry?

  • Mechanistic Insight : The nitro group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the sulfonamide sulfur. This facilitates ligand-metal interactions, as observed in metal complexes of analogous sulfonamides (e.g., Cu2+^{2+} complexes with log K values > 4) .
  • Application : Explore its use as a chelating agent in catalytic systems or bioinorganic studies .

Q. What advanced techniques validate the biological activity of this compound derivatives?

  • Methodology :

  • Enzyme Assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (IC50_{50} determination).
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2) using software like AutoDock Vina.
  • In Vivo Models : Evaluate pharmacokinetics in rodent studies, monitoring plasma half-life and metabolite profiles .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in sulfonamide reactivity?

  • Troubleshooting :

  • Solvent Corrections : Include solvation effects in DFT calculations (e.g., PCM models) to improve accuracy.
  • Conformational Sampling : Account for rotational barriers in sulfonamide groups, which may alter reaction pathways .
  • Experimental Replication : Repeat syntheses under inert atmospheres to rule out oxidative side reactions .

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N-Hydroxy-4-nitrobenzene-1-sulfonamide
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N-Hydroxy-4-nitrobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.